2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene
Description
2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at position 1, a bromine atom at position 2, and a methyl group at position 2. Its molecular formula is C₁₁H₁₃BrO, with an approximate molecular weight of 241.1 g/mol (calculated). The cyclopropylmethoxy substituent introduces steric bulk and unique electronic properties due to the strained cyclopropane ring, distinguishing it from simpler alkoxy-substituted analogs. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions or natural product total synthesis, as inferred from structurally related compounds in the evidence .
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYDNBBJSBDNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(cyclopropylmethoxy)-3-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation Reactions: Products include phenols or quinones.
Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene depends on its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 2-bromo-1-(cyclopropylmethoxy)-3-methylbenzene and its analogs:
Key Observations :
- Substituent Effects : The cyclopropylmethoxy group in the target compound is bulkier than methoxy (e.g., in 1-bromo-3-chloro-2-methoxybenzene), which may hinder nucleophilic substitution or coupling reactions compared to smaller substituents .
- Halogen Influence : Bromine at position 2 (ortho to cyclopropylmethoxy) may direct electrophilic substitution reactions, whereas bromomethyl analogs (e.g., ) exhibit higher reactivity due to benzylic bromine.
Biological Activity
2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on current research findings.
Chemical Structure and Properties
The compound features a bromine atom and a cyclopropylmethoxy group, which are critical for its reactivity and interaction with biological targets. These structural elements can influence the compound's binding affinity to various biological molecules, making it a candidate for further study in pharmacological applications.
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, the compound can undergo oxidation to form phenolic derivatives, which may exhibit enhanced biological activities. The exact pathways and molecular targets involved in its effects are still under investigation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of structurally related compounds. For instance, derivatives containing cyclopropyl groups have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exploration of this compound in this context could yield valuable insights into its potential as an anticancer agent .
Study on Cell Viability
In a study evaluating the effects of related compounds on lung cancer cell lines (A549 and H1299), it was observed that modifications in the chemical structure significantly impacted cell viability. The use of similar cyclopropyl-containing compounds demonstrated reduced viability at specific concentrations (50, 100, and 200 μM), suggesting that this compound may exhibit comparable effects .
In Vivo Studies
Animal studies investigating related compounds have shown reductions in tumor growth and inflammation markers when treated with cyclopropyl-containing derivatives. These findings support further investigation into the biological activity of this compound as a potential therapeutic agent against cancer and inflammatory diseases .
Applications in Research
The compound is being explored for various applications:
- Pharmaceutical Development : As an intermediate in drug synthesis, there is potential for modifying its structure to enhance biological activity.
- Chemical Biology : It serves as a probe for studying biological pathways and mechanisms due to its reactive nature.
Data Summary
| Property | Description |
|---|---|
| Chemical Formula | CHBrO |
| Molecular Weight | 243.13 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanisms | Nucleophilic substitution, Oxidation |
| Potential Applications | Pharmaceutical intermediates, Chemical probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
